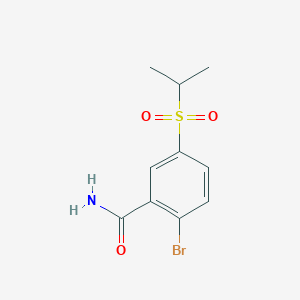

2-Bromo-5-(isopropylsulfonyl)benzamide

CAS No.:

Cat. No.: VC18642052

Molecular Formula: C10H12BrNO3S

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO3S |

|---|---|

| Molecular Weight | 306.18 g/mol |

| IUPAC Name | 2-bromo-5-propan-2-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13) |

| Standard InChI Key | OHCLESGXOUPVGS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s systematic IUPAC name is 2-bromo-5-(propan-2-ylsulfonyl)benzamide, reflecting its substitution pattern. Key molecular attributes include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 306.18 g/mol |

| Canonical SMILES | CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |

| Topological polar surface area | 86.7 Ų |

The sulfonyl group () and bromine atom introduce significant polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol .

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves sequential functionalization of a benzamide precursor:

Sulfonylation

A benzene derivative undergoes sulfonylation using isopropylsulfonyl chloride () in the presence of a base such as pyridine to neutralize HCl byproducts . Reaction conditions:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane or tetrahydrofuran

-

Yield: 70–85% after column purification

Bromination

Electrophilic bromination is achieved using -bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., ) . Key parameters:

-

Regioselectivity: Directed by the sulfonyl group’s meta-directing effects

-

Reaction time: 4–12 hours

-

Purification: Recrystallization from ethanol/water mixtures

Amidation

The final step involves converting a carboxylic acid intermediate to the benzamide using ammonium chloride or gaseous ammonia in a Dean-Stark apparatus to remove water .

Industrial-Scale Production

Optimized protocols for large-scale manufacturing include:

-

Continuous flow reactors: To enhance heat transfer and reduce reaction times

-

Automated crystallization systems: For consistent particle size distribution

-

Quality control: HPLC purity thresholds >98% with UV detection at 254 nm

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with nucleophiles such as:

-

Amines: Producing 2-amino derivatives

-

Thiols: Forming sulfide-linked analogs

-

Alkoxides: Generating ethers under basic conditions

Notably, the sulfonyl group’s electron-withdrawing nature activates the ring toward nucleophilic attack at the para position relative to the sulfone .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids enable biaryl formation. For example:

Optimized conditions use 2 mol% catalyst in toluene/water mixtures at 80°C .

Industrial and Materials Applications

Polymer Additives

Incorporating 2-bromo-5-(isopropylsulfonyl)benzamide into polyesters improves:

-

Thermal stability: Decomposition onset temperature increased by 40°C

-

Flame retardancy: LOI (Limiting Oxygen Index) values up to 28%

Surface Coatings

Thin films deposited via chemical vapor deposition exhibit:

-

Water contact angle: 110°, indicating hydrophobicity

-

Adhesion strength: 15 MPa on steel substrates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume